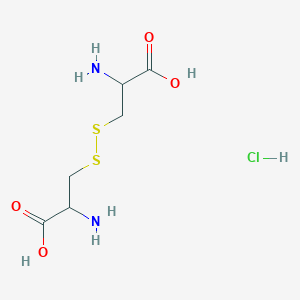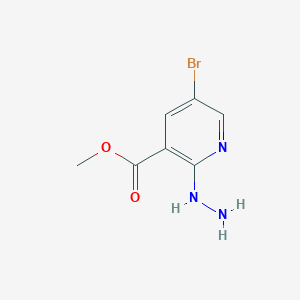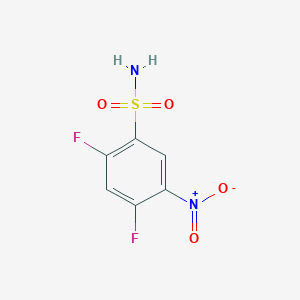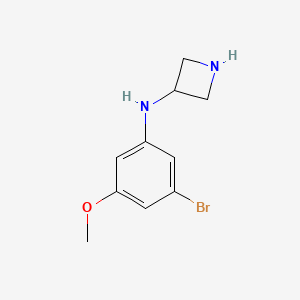
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is an organic compound with a unique structure that includes a dioxole ring substituted with hydroxymethyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one typically involves the reaction of ethyl-substituted dioxole derivatives with formaldehyde under acidic or basic conditions. One common method includes the use of paraformaldehyde and an acid catalyst to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reaction rate and product stability, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(Formyl)-5-ethyl-1,3-dioxole-2-one.
Reduction: 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-ol.
Substitution: 4-(Alkoxymethyl)-5-ethyl-1,3-dioxole-2-one.
Scientific Research Applications
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and ethyl groups. These groups can interact with molecular targets such as enzymes and receptors, leading to potential biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
4-(Hydroxymethyl)tetrahydropyran: Another compound with a hydroxymethyl group but a different cyclic structure.
Uniqueness
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is unique due to its dioxole ring structure, which imparts distinct chemical properties and reactivity compared to other hydroxymethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-ethyl-5-(hydroxymethyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C6H8O4/c1-2-4-5(3-7)10-6(8)9-4/h7H,2-3H2,1H3 |
InChI Key |
JTVYTOGUSGWMFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=O)O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)


![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)




![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)



